2-(1H-imidazol-2-yl)piperidine
Overview
Description
2-(1H-imidazol-2-yl)piperidine is a heterocyclic compound that features both an imidazole and a piperidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of 2-(1H-imidazol-2-yl)piperidine are V600E-BRAF and Phosphatidylinositol-3-kinases (PI3K) . V600E-BRAF is a major protein target involved in various types of human cancers . PI3Ks are lipid kinases that catalyze phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) .
Mode of Action
This compound interacts with its targets, leading to changes in cellular processes. For instance, it has been found to inhibit V600E-BRAF kinase, competing with vemurafenib at the active site . The compound’s interaction with PI3K leads to the phosphorylation of Akt, a serine/threonine kinase .
Biochemical Pathways
The compound affects the MAPK pathway and the PI3K/Akt pathway . The MAPK pathway is often amplified in cancers and contributes to oncogenesis . The PI3K/Akt pathway is involved in various cellular processes, including cell growth and survival .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting V600E-BRAF kinase, it can potentially suppress the growth of cancer cells . Its interaction with PI3K can influence cell growth and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms . This solubility can affect its distribution in the body and its interaction with its targets.
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the imidazole derivative .
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-2-yl)piperidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-(1H-imidazol-2-yl)acetonitrile with piperidine in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-imidazol-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various imidazole derivatives.
Scientific Research Applications
2-(1H-imidazol-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
2-(1H-imidazol-2-yl)pyridine: This compound also contains an imidazole ring but has a pyridine ring instead of a piperidine ring.
2-(1H-imidazol-1-yl)ethylamine: Similar in structure but with an ethylamine group instead of a piperidine ring.
Uniqueness: 2-(1H-imidazol-2-yl)piperidine is unique due to the presence of both an imidazole and a piperidine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in chemical reactions and potential biological activities.
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQDDUPLCDQOHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654969 | |
Record name | 2-(1H-Imidazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933725-12-3 | |
Record name | 2-(1H-Imidazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-imidazol-2-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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